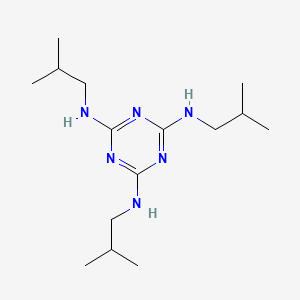
N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine, commonly known as TIBTA, is a nitrogen-containing heterocyclic compound. TIBTA is a triazine-based compound that has been studied for its potential applications in various scientific research fields. TIBTA has been found to possess unique properties that make it a promising candidate for a wide range of applications, including catalysis, electrochemistry, and biomedical research.
Scientific Research Applications
Melamine Detection in Dairy Products
- Infrared Spectroscopy for Detection : Research has demonstrated that infrared spectroscopy, specifically near-infrared (NIR) and mid-infrared (MIR) spectroscopies, can effectively detect melamine in dairy products, including liquid milk, infant formula, and milk powder. The method has been found to be quick, sensitive, robust, and cost-effective, with a detection limit below 1 ppm (Balabin & Smirnov, 2011).
Chemical Synthesis and Characterization
- Dendrimeric Complexes : Melamine has been used in the synthesis of dendrimeric complexes. For instance, dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes have been synthesized and characterized for their magnetic behaviors (Uysal & Koç, 2010).
Agricultural Applications
- Triazine Fertilizers : Studies have explored the use of triazines like melamine as slow-release nitrogen fertilizers. Their degradation and nitrogen mineralization rate in soils, particularly when influenced by microbial activity, have significant implications for agricultural practices (Peacock & Dipaola, 1992).
Antimicrobial Applications
- N-Halamine Precursors : Research has shown that melamine can be used to synthesize N-halamine precursors, which, when applied to cotton fabrics, exhibit strong antimicrobial properties against bacteria like S. aureus and E. coli (Jiang et al., 2014).
Industrial and Material Science Applications
- Corrosion Inhibition : Triazine derivatives, including those based on melamine, have been studied for their potential as corrosion inhibitors for metals like N80 steel in acidic media, showcasing significant inhibition efficiency (Yadav et al., 2015).
Environmental Applications
- Hydrolase Activity for Environmental Remediation : Melamine and its derivatives can be targeted by specific microbial hydrolase activities, which can be crucial for environmental remediation, particularly in the context of contamination by s-triazine compounds (Mulbry, 1994).
Energetic Materials Research
- High-Pressure Behavior : Studies on melamine under high pressure conditions have implications for the development of energetic materials, as it exhibits properties similar to other energetic compounds like TATB and RDX (Shelton et al., 2018).
Carbon Dioxide Capture
- CO2 Adsorption : A triazine-based covalent organic polymer has shown significant potential in CO2 uptake, highlighting the application of melamine derivatives in addressing environmental challenges like greenhouse gas capture (Gomes et al., 2015).
Properties
IUPAC Name |
2-N,4-N,6-N-tris(2-methylpropyl)-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N6/c1-10(2)7-16-13-19-14(17-8-11(3)4)21-15(20-13)18-9-12(5)6/h10-12H,7-9H2,1-6H3,(H3,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPNTJXENMTKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC(=N1)NCC(C)C)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)
![3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527209.png)



![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)
![N-(2,4-difluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2527219.png)

